2-(Difluoromethylsulfonyl)benzothiazole
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Overview
Description
2-(Difluoromethylsulfonyl)benzothiazole is a chemical compound that belongs to the benzothiazole family . Benzothiazoles are important heterocyclic compounds used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity .
Synthesis Analysis
Benzothiazoles are typically prepared by the treatment of 2-mercaptoaniline with acid chlorides . Various synthetic pathways have been developed for the synthesis of 2-arylbenzothiazoles, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring fused to a thiazole ring, with a difluoromethylsulfonyl group attached .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used to construct benzothiazole fluorescent probes based on the mechanism of photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .Scientific Research Applications
1. Therapeutic Applications
Benzothiazole derivatives, including 2-(Difluoromethylsulfonyl)benzothiazole, have shown a wide range of pharmacological activities. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are emerging as potential antitumor agents, with several compounds in this class being developed for cancer treatment. The structural simplicity of benzothiazoles and their derivatives allows for the development of chemical libraries that could aid in the discovery of new therapeutic entities (Kamal, Hussaini, & Malik, 2015).
2. Antitumor Properties
Specific benzothiazole derivatives exhibit highly selective and potent antitumor properties both in vitro and in vivo. The mechanisms of action of these compounds involve cytochrome P450 1A1 induction and biotransformation, leading to the formation of active metabolites. Amino acid conjugation to the exocyclic primary amine function of certain benzothiazole derivatives has been used to improve solubility and stability. This approach has shown promise in the treatment of breast and ovarian tumors in preclinical studies (Bradshaw et al., 2002).
3. Synthesis and Development
The synthesis and development of 2-substituted benzothiazole derivatives are areas of active research. Different methodologies have been developed using various catalysts to improve the selectivity, purity, and yield of these compounds. This is significant for the advancement of both synthetic and pharmaceutical chemistry, as benzothiazoles have potent pharmacological activities (Prajapati, Vekariya, Borad, & Patel, 2014).
4. Medicinal Significance
Benzothiazole and its derivatives, including this compound, are used globally for various therapeutic applications. These compounds display a wide spectrum of biological activities, encouraging medicinal chemists to synthesize novel therapeutic agents. The range of activities includes antitumor, antimicrobial, antidiabetic, anti-inflammatory, antiviral, and antioxidant properties (Sharma et al., 2013).
5. Metal Complexes and Chemotherapeutics
Research on benzothiazole-based medicinal chemistry is rapidly evolving. Benzothiazole derivatives and their metal complexes offer diverse pharmacological properties, making them important for the search for new therapeutics. These compounds have been used in practice to treat various diseases with high therapeutic efficacy, highlighting their potential as future drugs (Elgemeie, Azzam, & Osman, 2020).
Mechanism of Action
Target of Action:
DFMSB belongs to the benzothiazole class, which has been associated with various biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects
Biochemical Pathways:
The exact biochemical pathways affected by DFMSB remain elusive For example:
- Anti-bacterial activity : Benzothiazoles inhibit bacterial enzymes, such as DNA gyrase or topoisomerase, disrupting DNA replication and transcription .
- Anti-inflammatory effects : Benzothiazoles modulate inflammatory mediators, including cytokines and prostaglandins .
Action Environment:
Environmental factors play a crucial role in DFMSB’s efficacy and stability:
: Sethiya, A., Sahiba, N., Teli, P., Soni, J., & Agarwal, S. (2022). Current advances in the synthetic strategies of 2-arylbenzothiazole. Molecular Diversity, 26(2), 513–553. Link : Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Medicinal Chemistry Research, 32(6), 6317–6330. Link
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives, which include this compound, have been known to exhibit a wide range of pharmacological activities .
Cellular Effects
Benzothiazole derivatives have shown potential anticancer and anti-inflammatory properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(Difluoromethylsulfonyl)benzothiazole is not well-defined. Benzothiazole derivatives have been found to exhibit antitumor properties by inhibiting BCL-2, a family of proteins that regulate apoptosis
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2S2/c9-7(10)15(12,13)8-11-5-3-1-2-4-6(5)14-8/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKGYNFSRWBSDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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